
N-(4-isopropylbenzyl)-N'-(3-methoxyphenyl)ethanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-isopropylbenzyl)-N'-(3-methoxyphenyl)ethanediamide, also known as IB-MECA, is a selective adenosine A3 receptor agonist. This compound has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders.
Aplicaciones Científicas De Investigación
N-(4-isopropylbenzyl)-N'-(3-methoxyphenyl)ethanediamide has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, N-(4-isopropylbenzyl)-N'-(3-methoxyphenyl)ethanediamide has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and colon cancer. Inflammation research has shown that N-(4-isopropylbenzyl)-N'-(3-methoxyphenyl)ethanediamide can reduce inflammation in various animal models of inflammatory diseases, such as arthritis and colitis. In neurodegenerative disorders, N-(4-isopropylbenzyl)-N'-(3-methoxyphenyl)ethanediamide has been shown to protect against neuronal damage and improve cognitive function in animal models of Alzheimer's disease.
Mecanismo De Acción
N-(4-isopropylbenzyl)-N'-(3-methoxyphenyl)ethanediamide exerts its effects through the activation of adenosine A3 receptors. Adenosine A3 receptors are widely distributed in various tissues, including the brain, heart, and immune cells. Activation of these receptors has been shown to regulate various physiological processes, including inflammation, cell proliferation, and neuronal function.
Biochemical and Physiological Effects:
N-(4-isopropylbenzyl)-N'-(3-methoxyphenyl)ethanediamide has been shown to have various biochemical and physiological effects. In cancer research, N-(4-isopropylbenzyl)-N'-(3-methoxyphenyl)ethanediamide has been shown to inhibit cell proliferation, induce apoptosis, and inhibit angiogenesis. In inflammation research, N-(4-isopropylbenzyl)-N'-(3-methoxyphenyl)ethanediamide has been shown to reduce the production of pro-inflammatory cytokines, inhibit leukocyte migration, and reduce tissue damage. In neurodegenerative disorders, N-(4-isopropylbenzyl)-N'-(3-methoxyphenyl)ethanediamide has been shown to protect against neuronal damage, reduce oxidative stress, and improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-isopropylbenzyl)-N'-(3-methoxyphenyl)ethanediamide has several advantages for lab experiments. It is a highly selective adenosine A3 receptor agonist, which allows for the specific activation of this receptor. It also has a long half-life, which allows for sustained activation of the receptor. However, N-(4-isopropylbenzyl)-N'-(3-methoxyphenyl)ethanediamide has some limitations for lab experiments. It is a relatively expensive compound, which can limit its use in large-scale experiments. It also has low solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
For N-(4-isopropylbenzyl)-N'-(3-methoxyphenyl)ethanediamide research include further studies in cancer, inflammation, and neurodegenerative disorders.
Métodos De Síntesis
N-(4-isopropylbenzyl)-N'-(3-methoxyphenyl)ethanediamide can be synthesized using a multi-step process. The first step involves the synthesis of 4-isopropylbenzylamine, which is then reacted with 3-methoxybenzaldehyde to form the Schiff base intermediate. The final step involves the reduction of the Schiff base with sodium borohydride to yield N-(4-isopropylbenzyl)-N'-(3-methoxyphenyl)ethanediamide.
Propiedades
IUPAC Name |
N'-(3-methoxyphenyl)-N-[(4-propan-2-ylphenyl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c1-13(2)15-9-7-14(8-10-15)12-20-18(22)19(23)21-16-5-4-6-17(11-16)24-3/h4-11,13H,12H2,1-3H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPSNIJJCVXGKPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CNC(=O)C(=O)NC2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methoxyphenyl)-N'-[4-(propan-2-yl)benzyl]ethanediamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-methoxy-2-[3-(4-nitrophenoxy)propoxy]benzene](/img/structure/B4943893.png)
![1-(2-methoxyethyl)-3-(2-phenylethyl)-8-(8-quinolinylmethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B4943898.png)
![1,2-dichloro-4-[(2,4-dinitrophenyl)sulfonyl]benzene](/img/structure/B4943903.png)
![2-{[3-(2,4,6-trichlorophenoxy)propyl]amino}ethanol ethanedioate (salt)](/img/structure/B4943912.png)
![5-[4-(benzyloxy)-3-chloro-5-methoxybenzylidene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4943915.png)
![ethyl 4-(4-bromophenyl)-2-methyl-5-oxo-4a,5-dihydro-4H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B4943926.png)
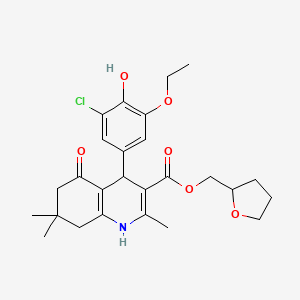
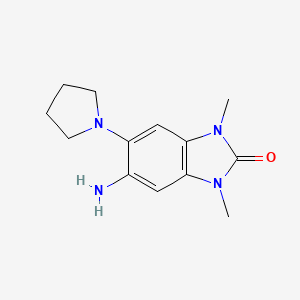
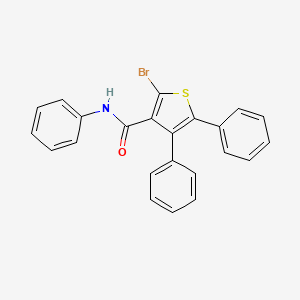
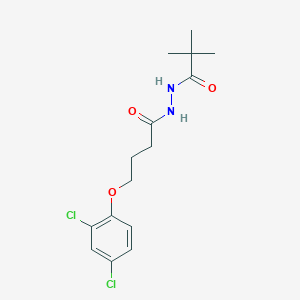
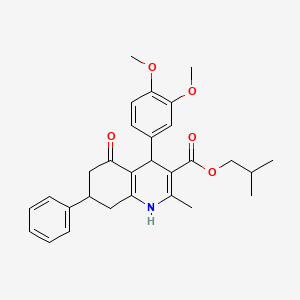
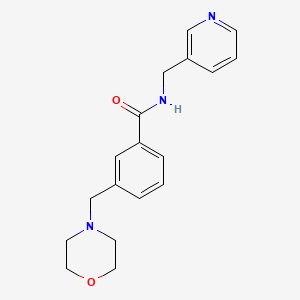
![ethyl 4-(2-chlorobenzyl)-1-[(methylthio)acetyl]-4-piperidinecarboxylate](/img/structure/B4943986.png)
